4-(2-Phenylethylsulfamoyl)benzamide
Description
4-(2-Phenylethylsulfamoyl)benzamide is a sulfonamide derivative featuring a benzamide core linked to a sulfamoyl group substituted with a phenylethyl moiety. Sulfonamide derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, owing to their ability to interact with diverse biological targets such as enzymes, receptors, and DNA .
Properties
IUPAC Name |
4-(2-phenylethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-15(18)13-6-8-14(9-7-13)21(19,20)17-11-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPLEYBGWHILDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethylsulfamoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules . Electrochemical synthesis is another method that can be employed, offering a greener alternative by using electrons as reagents .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenylethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2-Phenylethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(2-Phenylethylsulfamoyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Antifungal vs. Anticancer Activity : LMM5 and LMM11 exhibit antifungal properties via thioredoxin reductase inhibition, whereas PD-L1 inhibitors (e.g., Compound 30) target immune checkpoints, illustrating scaffold-dependent therapeutic applications .
- Cytotoxicity : Most analogs (e.g., LMM11, Compound 30) show low cytotoxicity, except Compound 4, which inhibits prostate cancer (PC-3) proliferation .
Insights :
- Ultrasonic irradiation significantly reduces reaction time and improves yields (e.g., 85–90% for 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide derivatives) compared to conventional methods .
- These findings suggest that 4-(2-Phenylethylsulfamoyl)benzamide could also benefit from green chemistry approaches for scalable synthesis.
Pharmacological and Mechanistic Comparisons
- Antifungal Mechanism : LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a critical enzyme for oxidative stress management in C. albicans .
- PD-L1 Inhibition: Compound 30 binds to PD-L1, blocking its interaction with PD-1, a promising strategy for cancer immunotherapy .
- Kinase Inhibition : CDD-1431 selectively targets BMPR2, a kinase involved in cellular signaling pathways, demonstrating the versatility of sulfonamide-benzamide scaffolds .
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